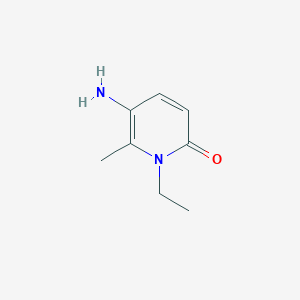
2-(2-Methylpropyl)oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a carboxylic acid derivative that features an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)oxolane-2-carboxylic acid can be achieved through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid . Another method involves the ring-opening reaction of oxiranes with carboxylic acids, catalyzed by tertiary amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include oxidized oxolane derivatives, reduced alcohols, and substituted oxolane compounds. These products have diverse applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
2-(2-Methylpropyl)oxolane-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropyl)oxolane-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and oxolane ring. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use. The detailed molecular targets and pathways are still under investigation, but they are believed to involve hydrogen bonding and nucleophilic attack mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Methylpropyl)oxolane-2-carboxylic acid include:
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
2-Methyltetrahydrofuran: Another solvent with similar properties and applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the oxolane ring with a carboxylic acid group. This unique combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-(2-methylpropyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-7(2)6-9(8(10)11)4-3-5-12-9/h7H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
WVDXKCPOYDPXPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(CCCO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
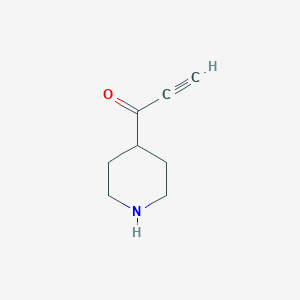

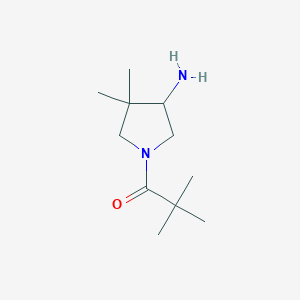
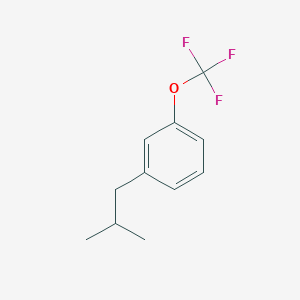

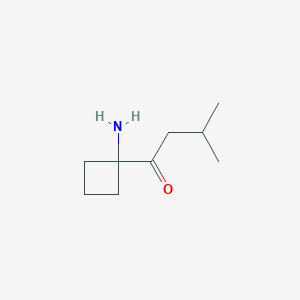



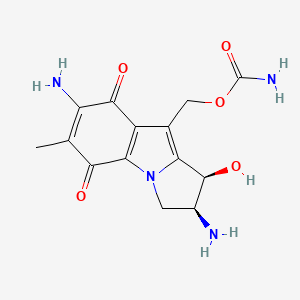
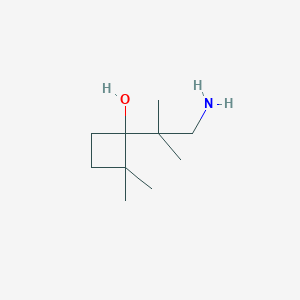
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
